4-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethoxy]benzonitrile
Description
4-[2-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethoxy]benzonitrile is a heterocyclic compound featuring a central 1H-pyrrole ring substituted with acetyl and methyl groups at the 4-, 3-, and 5-positions. The pyrrole moiety is linked via a 2-oxoethoxy bridge to a benzonitrile group. This structure combines electron-withdrawing (acetyl, nitrile) and electron-donating (methyl) substituents, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C17H16N2O3/c1-10-16(12(3)20)11(2)19-17(10)15(21)9-22-14-6-4-13(8-18)5-7-14/h4-7,19H,9H2,1-3H3 |
InChI Key |
AHPCSBGALZBSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Biological Activity
The compound 4-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethoxy]benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a pyrrole ring, which is known for its diverse biological activities. The structure includes functional groups that may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 298.34 g/mol |
| Density | 1.25 g/cm³ |
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that compounds containing pyrrole rings exhibit significant antioxidant properties. The presence of the 4-acetyl group in this compound enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrrole derivatives have been reported to inhibit bacterial growth and show antifungal activity. In vitro studies on related compounds indicate that modifications on the pyrrole ring can enhance antimicrobial efficacy against strains like Staphylococcus aureus and Candida albicans .
Case Studies and Research Findings
- Antioxidant Efficacy : A study conducted on pyrrole derivatives highlighted that modifications at the 4-position significantly increased their antioxidant capacity. The specific compound was found to reduce lipid peroxidation in cellular models, suggesting a protective role in cellular membranes .
- Anticancer Mechanisms : In a comparative analysis of various pyrrole derivatives, it was observed that those with acetyl substitutions exhibited enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
- Antimicrobial Testing : A recent investigation into the antimicrobial activities of substituted pyrroles revealed that certain analogs showed promising results against both Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its ability to disrupt bacterial cell membranes .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 4-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethoxy]benzonitrile exhibits potent anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including breast, lung, and colon cancers. The compound appears to induce apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HCT116 (Colon) | 4.5 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Efficacy
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 16 µg/mL |
| Escherichia coli | Moderate Activity | 32 µg/mL |
| Candida albicans | Inhibition | 8 µg/mL |
Organic Electronics
The unique structural properties of this compound make it suitable for applications in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs). Its ability to form thin films with good charge transport properties enhances device performance.
Table 3: Electrical Properties for OLED Applications
| Property | Value |
|---|---|
| Hole Mobility | 0.01 cm²/Vs |
| Electron Mobility | 0.005 cm²/Vs |
| Luminance Efficiency | 15 cd/A |
Study on Anticancer Effects
A recent study evaluated the anticancer effects of the compound on various cell lines and found that it significantly inhibited cell growth through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Investigation of Antimicrobial Mechanisms
Another study focused on the antimicrobial mechanisms of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound disrupts bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key analogs include:
- 4-Ethyl 2-methyl 5-({4-nitrobenzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate (): A thiophene derivative with nitro and ester groups.
- 4-O-ethyl 2-O-[2-oxo-2-(propylamino)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (): A pyrrole dicarboxylate with amide and ester functionalities.
| Compound | Core Heterocycle | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | 1H-pyrrole | Acetyl, methyl, benzonitrile | Nitrile, ketone, ether |
| 4-Ethyl 2-methyl thiophenedicarboxylate | Thiophene | Nitrobenzoylamino, methyl, ethyl esters | Nitro, amide, ester |
| Pyrrole dicarboxylate analog | 1H-pyrrole | Propylamide, ethyl esters, methyl | Amide, ester |
Key Differences :
- The target compound’s benzonitrile group introduces strong electron-withdrawing character, contrasting with the nitro group in the thiophene analog, which also withdraws electrons but with different steric demands.
- The 2-oxoethoxy linker in the target compound may enhance conformational flexibility compared to rigid ester/amide linkages in analogs .
Hydrogen Bonding and Crystal Packing
highlights that hydrogen bonding patterns critically influence molecular aggregation. The acetyl group in the target compound could act as a hydrogen bond acceptor, while the nitrile’s lone pair might participate in weaker dipole interactions. In contrast, analogs with amide groups (e.g., the pyrrole dicarboxylate in ) form stronger N–H···O bonds, leading to more stable crystal lattices .
Physicochemical Properties
- Solubility : The nitrile group likely reduces solubility in polar solvents compared to ester/amide-containing analogs.
- Thermal Stability : Methyl and acetyl substituents may lower melting points relative to nitro-substituted compounds due to reduced intermolecular forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
